Tert-butyl 3-[(2-acetamidoacetyl)amino]-3-phenylazetidine-1-carboxylate
Description
Tert-butyl 3-[(2-acetamidoacetyl)amino]-3-phenylazetidine-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an acetamidoacetyl group, and a phenylazetidine moiety
Properties
IUPAC Name |
tert-butyl 3-[(2-acetamidoacetyl)amino]-3-phenylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-13(22)19-10-15(23)20-18(14-8-6-5-7-9-14)11-21(12-18)16(24)25-17(2,3)4/h5-9H,10-12H2,1-4H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUOFJILFPDUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2-acetamidoacetyl)amino]-3-phenylazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using a phenyl halide and a suitable base.
Acetamidoacetyl Group Addition: The acetamidoacetyl group can be added through an acylation reaction using acetic anhydride or a similar reagent.
Tert-butyl Group Protection: The tert-butyl group is typically introduced as a protecting group to stabilize the molecule during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(2-acetamidoacetyl)amino]-3-phenylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-[(2-acetamidoacetyl)amino]-3-phenylazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2-acetamidoacetyl)amino]-3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-aminobenzoate: A related compound with similar structural features but different functional groups.
Tert-butyl 3-phenylazetidine-1-carboxylate: Lacks the acetamidoacetyl group, resulting in different chemical properties and reactivity.
Tert-butyl 3-[(2-aminoacetyl)amino]-3-phenylazetidine-1-carboxylate: Similar structure but with an aminoacetyl group instead of an acetamidoacetyl group.
Uniqueness
Tert-butyl 3-[(2-acetamidoacetyl)amino]-3-phenylazetidine-1-carboxylate is unique due to the presence of the acetamidoacetyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows for distinct interactions with molecular targets, making it valuable for research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
